molecular formula C24H27NO2 B5211732 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol

4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol

Cat. No. B5211732
M. Wt: 361.5 g/mol
InChI Key: MOMNOKLIMZXVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol is not fully understood, but it is thought to involve the modulation of several different signaling pathways in the body. This compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol are wide-ranging. This compound has been found to have potent antioxidant and anti-inflammatory effects, making it a promising candidate for the treatment of a wide range of diseases. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol in lab experiments is its potent and wide-ranging effects. This compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of different biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol. One promising area of research is in the development of new drugs based on this compound, which could be used to treat a wide range of diseases. Another area of research is in the study of the compound's mechanism of action, which could help to identify new signaling pathways and targets for drug development. Additionally, further research is needed to fully understand the potential toxic effects of this compound, and to identify ways to mitigate these effects in experimental settings.

Synthesis Methods

The synthesis of 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol involves several steps. The first step is the synthesis of 4-benzyl-1-piperidinecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzophenone to produce the desired compound.

Scientific Research Applications

The compound 4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been found to have potent neuroprotective effects. It has also been studied for its potential applications in the treatment of cancer, diabetes, and other diseases.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-24(2,27)15-12-19-8-10-22(11-9-19)23(26)25-16-13-21(14-17-25)18-20-6-4-3-5-7-20/h3-11,21,27H,13-14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMNOKLIMZXVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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